molecular formula C6H7ClS B1516948 4-(Chloromethyl)-2-methylthiophene CAS No. 1082602-29-6

4-(Chloromethyl)-2-methylthiophene

Cat. No.: B1516948
CAS No.: 1082602-29-6
M. Wt: 146.64 g/mol
InChI Key: PKIGRYNBOCVOIW-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methylthiophene is an organic compound characterized by a thiophene ring substituted with a chloromethyl group at the 4-position and a methyl group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Chloromethylation: One common method involves the chloromethylation of 2-methylthiophene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound can be synthesized using a batch process where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and catalyst concentration) are carefully controlled to optimize yield and purity.

  • Continuous Process: For large-scale production, a continuous process involving a fixed-bed reactor with continuous feeding of reactants and removal of products can be employed to enhance efficiency and throughput.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as sulfoxides and sulfones.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methylene group, resulting in different structural isomers.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as ammonia, alcohols, and thiols can be used, often in the presence of a base or a phase-transfer catalyst.

Major Products Formed:

  • Oxidation Products: this compound sulfoxide and sulfone.

  • Reduction Products: 4-(Methylthio)-2-methylthiophene.

  • Substitution Products: Amides, ethers, and thioethers derived from the substitution of the chloromethyl group.

Scientific Research Applications

4-(Chloromethyl)-2-methylthiophene has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex sulfur-containing molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate sulfur metabolism and interactions with biomolecules.

  • Medicine: Potential pharmaceutical applications include the development of new drugs targeting various diseases, leveraging its unique chemical properties.

  • Industry: It is used in the production of materials with specific electronic and optical properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-methylthiophene exerts its effects depends on the specific application. For example, in organic synthesis, the compound may act as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Molecular Targets and Pathways:

  • Enzymes: In biological studies, the compound may target specific enzymes involved in sulfur metabolism.

  • Receptors: Potential interactions with cellular receptors could modulate signaling pathways.

Comparison with Similar Compounds

  • 4-(Chloromethyl)thiophene: Lacks the methyl group at the 2-position.

  • 2-Methylthiophene: Lacks the chloromethyl group at the 4-position.

  • 3-(Chloromethyl)thiophene: Chloromethyl group at the 3-position instead of 4.

Uniqueness: 4-(Chloromethyl)-2-methylthiophene is unique due to the combination of the chloromethyl and methyl groups on the thiophene ring, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

4-(chloromethyl)-2-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClS/c1-5-2-6(3-7)4-8-5/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIGRYNBOCVOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082602-29-6
Record name 4-(chloromethyl)-2-methylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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